molecular formula C16H11NO B11876822 Isoindolo[2,1-b]isoquinolin-7(5H)-one CAS No. 109722-72-7

Isoindolo[2,1-b]isoquinolin-7(5H)-one

Cat. No.: B11876822
CAS No.: 109722-72-7
M. Wt: 233.26 g/mol
InChI Key: XPACJQYUBCNLJP-UHFFFAOYSA-N
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Description

Isoindolo[2,1-b]isoquinolin-7(5H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural framework, which combines the isoindole and isoquinoline moieties. The compound’s structure allows for a variety of chemical modifications, making it a versatile scaffold in synthetic chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing isoindolo[2,1-b]isoquinolin-7(5H)-one involves the reaction of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes. This reaction proceeds through sequential alkyne insertion followed by the addition of the amide nitrogen to the aldehyde . Another method involves a Rh(III)-catalyzed oxidative [4 + 1] cycloaddition of isoquinolones with diazoketoesters, followed by an in situ deacylation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of Rh(III) catalysts and efficient reaction conditions make these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Isoindolo[2,1-b]isoquinolin-7(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield different amine derivatives.

Scientific Research Applications

Isoindolo[2,1-b]isoquinolin-7(5H)-one has a wide range of scientific research applications:

    Chemistry: The compound serves as a versatile scaffold for the synthesis of various derivatives, which can be used in further chemical studies.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound and its derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of cancer.

    Industry: this compound can be used as an intermediate in the synthesis of complex organic molecules, making it valuable in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of isoindolo[2,1-b]isoquinolin-7(5H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition can lead to the disruption of DNA synthesis and cell division, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Isoindolo[2,1-b]isoquinolin-7(5H)-one can be compared with other similar compounds, such as:

Properties

CAS No.

109722-72-7

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

5H-isoindolo[2,3-b]isoquinolin-7-one

InChI

InChI=1S/C16H11NO/c18-16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-17(15)16/h1-9H,10H2

InChI Key

XPACJQYUBCNLJP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C3N1C(=O)C4=CC=CC=C43

Origin of Product

United States

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